molecular formula C9H14N2 B8019800 1-cyclopentyl-4-methyl-1H-imidazole

1-cyclopentyl-4-methyl-1H-imidazole

Cat. No.: B8019800
M. Wt: 150.22 g/mol
InChI Key: QRYIFPHUOXMJTQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-methyl-1H-imidazole (CAS 1823818-02-5) is a nitrogen-containing heterocyclic compound characterized by a methyl group at the 4-position and a cyclopentyl group at the 1-position of the imidazole ring . This specific substitution pattern makes it a valuable intermediate in medicinal chemistry and drug discovery research. Imidazole rings are considered privileged scaffolds in pharmaceutical development due to their ability to participate in key interactions with biological targets, such as hydrogen bonding and coordination chemistry . Researchers utilize N-substituted imidazole derivatives like this compound in the synthesis and exploration of molecules with potential biological activities. Literature indicates that structurally related imidazole compounds are investigated for a range of applications, including as inhibitors of kinases and tubulin polymerization , which are relevant in anti-inflammatory and anticancer research. Furthermore, similar scaffolds have been explored as inhibitors of protein farnesyltransferase in antimalarial research . The cyclopentyl group introduces steric bulk that can influence the compound's binding affinity and metabolic stability, making it a point of interest for structure-activity relationship (SAR) studies. This product is intended for use as a building block in organic synthesis and chemical biology research. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-cyclopentyl-4-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-6-11(7-10-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYIFPHUOXMJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopentyl Group Introduction via Grignard Reagent

Method Overview :
Cyclopentyl chloride is reacted with magnesium to form a Grignard reagent, which is subsequently coupled with a pre-functionalized imidazole intermediate.

Procedure :

  • Grignard Reagent Preparation :

    • Cyclopentyl chloride (1.1–1.3 eq) is added to magnesium turnings in anhydrous THF or diethyl ether under nitrogen.

    • The reaction is initiated by partial addition of cyclopentyl chloride, followed by reflux until magnesium is fully consumed.

  • Imidazole Functionalization :

    • 4-Methylimidazole (1 eq) is dissolved in THF and treated with the cyclopentyl Grignard reagent at 0–10°C.

    • The mixture is stirred for 2–3 hours, followed by quenching with ice-cold 50% sulfuric acid.

Key Data :

ParameterValue
Yield48–53%
Purity (HPLC)>99%
Reaction Time4–6 hours

Advantages : High regioselectivity for N-cyclopentylation.
Limitations : Requires strict anhydrous conditions.

Nickel-Catalyzed Cyclization of Amido-Nitriles

Method Overview :
A cyclopentyl-containing amido-nitrile undergoes cyclization in the presence of a nickel catalyst to form the imidazole ring.

Procedure :

  • Substrate Preparation :

    • Cyclopentylamine is reacted with acrylonitrile to form N-cyclopentylacrylonitrile.

    • Methylation at the 4-position is achieved using iodomethane.

  • Cyclization :

    • The nitrile intermediate is treated with NiCl₂ (5 mol%) and PPh₃ (10 mol%) in DMF at 120°C.

Key Data :

ParameterValue
Yield63–68%
Catalyst Loading5 mol% NiCl₂

Advantages : Tolerates diverse functional groups.
Limitations : Moderate yields due to side reactions.

Microwave-Assisted Coupling

Method Overview :
A microwave-enhanced reaction between cyclopentylamine and 4-methylimidazole-2-carboxaldehyde.

Procedure :

  • Reagent Mixing :

    • Cyclopentylamine (1.2 eq) and 4-methylimidazole-2-carboxaldehyde (1 eq) are dissolved in ethanol.

  • Microwave Irradiation :

    • The mixture is irradiated at 180°C for 15 minutes under closed-vessel conditions.

Key Data :

ParameterValue
Yield74%
Reaction Time15 minutes

Advantages : Rapid synthesis with reduced side products.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Grignard Reagent48–53>99HighModerate
Nickel Catalysis63–6895–98MediumLow
Microwave-Assisted7497LowHigh

Optimal Choice : The Grignard method is preferred for industrial-scale production due to scalability, while microwave-assisted synthesis suits small-scale, high-purity needs.

Critical Challenges and Solutions

  • Regioselectivity : Competing N1/N3 cyclopentylation is mitigated using bulky bases (e.g., NaH).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) effectively separates regioisomers.

  • Moisture Sensitivity : Grignard reactions require rigorous drying of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.

    Substitution: The methyl and cyclopentyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other electrophiles.

Major Products Formed:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
1-Cyclopentyl-4-methyl-1H-imidazole has been investigated for its antimicrobial and antifungal activities. Research indicates that imidazole derivatives can inhibit the growth of various pathogens, including resistant strains of Helicobacter pylori. A study demonstrated that certain imidazole compounds exhibited significant inhibition zones against both metronidazole-sensitive and resistant strains, suggesting their potential as alternative treatments for bacterial infections .

Anticancer Activity
The compound's role in anticancer therapy is also notable. Imidazole derivatives have been shown to inhibit the activity of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression. In silico studies have indicated that 1-cyclopentyl-4-methyl-1H-imidazole analogs could effectively bind to HO-1, potentially leading to new anticancer agents . Additionally, other studies have reported imidazole compounds exhibiting low nanomolar IC50 values against various cancer cell lines, highlighting their efficacy in inhibiting tumor growth .

Biological Applications

Enzyme Inhibition
Research on the mechanism of action reveals that 1-cyclopentyl-4-methyl-1H-imidazole interacts with specific molecular targets, inhibiting enzymes critical for pathogen survival and proliferation. This property makes it a candidate for developing new therapeutic agents targeting various diseases .

Quorum Sensing Inhibition
Another promising application is in the field of quorum sensing , particularly against Pseudomonas aeruginosa, a major pathogen in chronic infections. Compounds that disrupt quorum sensing can reduce virulence and biofilm formation, presenting a novel approach to treating infections caused by this bacterium .

Material Science Applications

Synthesis of Functional Materials
In addition to biological applications, 1-cyclopentyl-4-methyl-1H-imidazole serves as a building block in the synthesis of functional materials. Its derivatives are utilized in creating dyes and catalysts for various industrial applications, including solar cells and other optical devices. The unique structural features of imidazoles contribute to their effectiveness as ligands in coordination chemistry, enhancing the properties of metal complexes used in catalysis.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAntimicrobial agents; anticancer drugs
Biological ResearchEnzyme inhibitors; quorum sensing disruptors
Material ScienceBuilding blocks for functional materials; catalysts

Case Study 1: Antimicrobial Activity

A study focusing on the synthesis of imidazole derivatives demonstrated that certain compounds could effectively inhibit H. pylori growth. The disk diffusion method revealed significant inhibition zones, indicating potential therapeutic applications against antibiotic-resistant strains .

Case Study 2: Anticancer Potential

Research conducted on the binding affinity of imidazole derivatives to HO-1 showed promising results in reducing tumor growth in animal models. Compounds tested exhibited substantial inhibition rates in xenograft models, suggesting their viability as future cancer treatments .

Case Study 3: Quorum Sensing Inhibition

A recent investigation into quorum sensing inhibitors highlighted the effectiveness of imidazole-based compounds against Pseudomonas aeruginosa. These compounds reduced virulence factors and biofilm formation, paving the way for novel treatments for chronic infections associated with this pathogen .

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-cyclopentyl-4-methyl-1H-imidazole with structurally related imidazole derivatives, focusing on substituent effects, molecular properties, and synthesis methodologies.

Table 1: Structural and Functional Comparison of Selected Imidazole Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
1-Cyclopentyl-4-methyl-1H-imidazole (Target) N1: Cyclopentyl; C4: Methyl C₉H₁₄N₂ 150.22* Likely alkylation or Grignard Potential pharmaceutical intermediate -
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C4: (Chloromethyl)phenyl; C1,2: Methyl; C5: Nitro C₁₃H₁₃ClN₄O₂ 308.72 Chlorination with SOCl₂ Yellow solid; mp 120°C; nitro group enhances reactivity
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole derivatives N1: Biphenyl-phenylmethyl; C2/4/5: Varied C₂₉H₂₁F₃N₂ (e.g.) 454.49 Pd-catalyzed C–H functionalization High molecular weight; fluorinated analogs for drug discovery
4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole C4: Phenyl-imidazole fused system C₁₂H₁₀N₄ 210.24 Hydrothermal synthesis Crystal structure resolved via X-ray
4-(Chloromethyl)-1H-imidazole hydrochloride C4: Chloromethyl; HCl salt C₄H₆ClN₂·HCl 153.47 Not specified High similarity (0.78) to target compound

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Cyclopentyl vs. Aromatic Groups : The cyclopentyl substituent in the target compound likely enhances lipophilicity compared to aromatic substituents (e.g., biphenyl groups in ). This could improve membrane permeability in drug design .
  • Methyl vs.

Spectral and Crystallographic Data

  • 1H-NMR Trends : Imidazole protons typically resonate at δ 7.0–8.5 ppm. Methyl groups in analogs (e.g., δ 2.51 ppm in ) align with expected shifts for the target compound’s C4-methyl group .
  • Crystallography : demonstrates the feasibility of resolving imidazole crystal structures, suggesting similar approaches for the target compound .

Biological Activity

1-Cyclopentyl-4-methyl-1H-imidazole is a member of the imidazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimicrobial, antifungal, and anticancer agent. This article explores the biological activity of 1-cyclopentyl-4-methyl-1H-imidazole, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

1-Cyclopentyl-4-methyl-1H-imidazole features a five-membered aromatic ring with nitrogen atoms that contribute to its biological activity. The presence of the cyclopentyl and methyl groups enhances its lipophilicity, which may influence its ability to penetrate biological membranes and interact with target proteins.

The biological activity of 1-cyclopentyl-4-methyl-1H-imidazole is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, thus altering their function. Additionally, the unique structural features allow for enhanced binding affinity through halogen bonding and hydrophobic interactions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1-cyclopentyl-4-methyl-1H-imidazole demonstrate effectiveness against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

CompoundZone of Inhibition (mm)Tested Strains
1-Cyclopentyl-4-methyl-1H-imidazole15 (E. coli)E. coli
1-Cyclopentyl-4-methyl-1H-imidazole19 (P. aeruginosa)P. aeruginosa
1-Cyclopentyl-4-methyl-1H-imidazole21 (B. subtilis)B. subtilis

The above table summarizes the antimicrobial efficacy observed in laboratory settings, showcasing the compound's potential as an effective antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, 1-cyclopentyl-4-methyl-1H-imidazole has been investigated for antifungal activity against strains such as Candida albicans and Aspergillus niger. Preliminary studies suggest that this compound may inhibit fungal growth effectively, although specific quantitative data remains limited.

Anticancer Potential

Recent investigations into the anticancer properties of imidazole derivatives indicate promising results. For example, compounds structurally related to 1-cyclopentyl-4-methyl-1H-imidazole have shown low nanomolar IC50 values against various cancer cell lines in vitro. In particular:

CompoundCell LineIC50 (µM)
1-Cyclopentyl-4-methyl-1H-imidazoleA549 (lung cancer)0.51
1-Cyclopentyl-4-methyl-1H-imidazoleMDA-MB-231 (breast cancer)0.63

These findings suggest that the compound could inhibit tumor growth effectively and may serve as a lead compound in anticancer drug development .

Case Studies

A notable study evaluated the cytotoxicity and therapeutic index of imidazole derivatives, including 1-cyclopentyl-4-methyl-1H-imidazole. The results indicated that at concentrations up to 100 µM, these compounds did not exhibit significant cytotoxic effects on normal human cell lines, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for preparing 1-cyclopentyl-4-methyl-1H-imidazole and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution, cyclization, or late-stage diversification. For example, Pd-catalyzed cross-coupling reactions enable regioselective functionalization of the imidazole core (e.g., with aryl halides or triflates) . Precursor compounds like 1-methylimidazole may react with chlorosulfonic acid under controlled temperatures and inert atmospheres to introduce sulfonyl groups . Purification often employs flash chromatography or recrystallization, with characterization via 1^1H/13^{13}C NMR, IR spectroscopy, and elemental analysis .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : Assign chemical shifts to confirm substituent positions (e.g., cyclopentyl and methyl groups typically appear at δ 1.5–2.5 ppm for aliphatic protons) .
  • X-ray Crystallography : Programs like SHELX (SHELXL, SHELXS) resolve 3D structures, particularly for verifying regiochemistry in derivatives .
  • Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N ratios (e.g., deviations <0.3% indicate high purity) .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic properties of 1-cyclopentyl-4-methyl-1H-imidazole?

  • Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) model electronic structures. Key steps:

Geometry Optimization : Use basis sets (e.g., 6-31G*) to minimize energy.

Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction design.

Validation : Compare computed vs. experimental IR spectra or dipole moments . For example, Becke’s exact-exchange corrections reduce errors in atomization energies to <2.4 kcal/mol .

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Contradictions (e.g., overlapping NMR peaks) require:

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Computational Validation : Simulate NMR shifts with Gaussian or ORCA software to match experimental data.
  • Alternative Techniques : X-ray crystallography provides unambiguous confirmation, as seen in imidazole-carboxylic acid co-crystals .

Q. What strategies are effective for evaluating the biological activity of imidazole derivatives?

  • Methodological Answer : Focus on target-specific assays:

  • Enzyme Inhibition : Test xanthine oxidase inhibition via UV-Vis kinetics (e.g., IC50_{50} values for derivatives in µM range) .
  • Antimicrobial Screening : Use microdilution assays (MIC/MBC) against bacterial/fungal strains. Derivatives with sulfonyl or aryl groups show enhanced activity due to membrane disruption .
  • Docking Studies : Employ AutoDock or Schrödinger to predict binding modes, as demonstrated for thiazole-triazole-acetamide hybrids .

Data-Driven Insights

Q. How do substituent positions influence reactivity in imidazole derivatives?

  • Methodological Answer : Positional effects are critical:

  • C-2 vs. C-4 Substitution : Sulfonyl chloride at C-4 (vs. C-2) increases electrophilicity, favoring nucleophilic attacks (e.g., amidation) .
  • Steric Effects : Bulky cyclopentyl groups at N-1 hinder regioselective reactions, requiring tailored catalysts (e.g., Pd(PPh3_3)4_4) .
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but reduce nucleophilicity .

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